![molecular formula C23H17N5O4 B2912321 3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421585-48-9](/img/structure/B2912321.png)

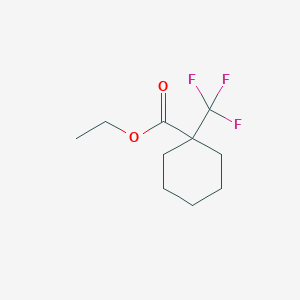

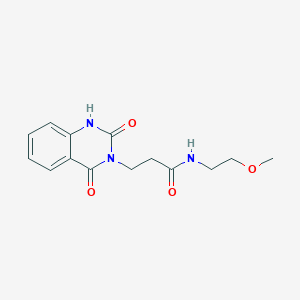

3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of this compound has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure .

Density Functional Theory (DFT) Calculations

The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .

Molecular Docking Studies

Molecular docking studies were carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .

Antimicrobial Activity

Amide compounds, which this compound is a derivative of, have exhibited remarkable applications in medicinal and biological fields. They have been exploited for their in vitro anti-microbial activities .

Anti-inflammatory Activity

Amide derivatives have also been proven to be potential candidates for Alzheimer’s disease , and have been explored for their in vivo anti-inflammatory activities .

Antagonists for Angiotensin II and Leukotriene D4-Receptors

Amide compounds have been found to be antagonists for angiotensin II and leukotriene D4-receptors .

Antiviral Activity

Furfural derivatives, which this compound is a derivative of, are known to have micromolar potency against the H5N1 virus .

Voltage-Dependent Blockers of the Human Nav1.8 Channel

A series of 5-substituted 2-furfuramides, which this compound is a derivative of, are potent, voltage-dependent blockers (IC50 < 10 nM) of the human Nav1.8 channel .

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have a broad range of pharmacological activities . They have been used as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some imidazo[1,2-a]pyridine-based drugs function by blocking γ-aminobutyric acid receptors .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmacological activities .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which this compound is a derivative of, has been studied . The synthesis involves the condensation of substituted 2-aminopyridines with α-halo ketones .

Result of Action

It is known that imidazo[1,2-a]pyridine derivatives have shown anticancer activity in various human cancer cell lines .

Action Environment

The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which this compound is a derivative of, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and meldrum’s acid . This suggests that the compound’s synthesis and potentially its action could be influenced by the presence of these reagents.

Propriétés

IUPAC Name |

3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O4/c29-21(17-13-24-23(31)28(22(17)30)14-16-9-6-12-32-16)26-20-19(15-7-2-1-3-8-15)25-18-10-4-5-11-27(18)20/h1-13H,14H2,(H,24,31)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTFKTRWIWTTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CNC(=O)N(C4=O)CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2912238.png)

![(E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2912246.png)

![8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2912250.png)

![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2912254.png)

![N-(4-fluorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B2912255.png)

![3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one](/img/structure/B2912256.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2912261.png)